An In-depth Technical Guide to 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
An In-depth Technical Guide to 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
CAS Number: 1192352-08-1
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, a key molecular building block in the field of organic electronics. With its unique benzothiadiazole core flanked by bromine atoms and solubilizing octyloxy chains, this compound serves as a critical acceptor unit for the synthesis of high-performance conjugated polymers. We will explore its fundamental physicochemical properties, detail a validated laboratory-scale synthesis, and discuss its primary applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This document is intended for researchers, chemists, and materials scientists engaged in the development of novel organic semiconducting materials.
Introduction to the Benzothiadiazole (BT) Core
The 2,1,3-benzothiadiazole (BT) unit is a foundational electron-deficient (acceptor) moiety in the design of donor-acceptor (D-A) conjugated polymers.[1][2] Its strong electron-withdrawing nature, when incorporated into a polymer backbone with an electron-donating unit, leads to a reduced bandgap, which is crucial for absorbing a broader range of the solar spectrum in photovoltaic applications.[3][4] The BT core's versatility and robust performance have established it as a "privileged scaffold" for creating advanced organic electronic materials.[1]
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a highly functionalized derivative of the core BT structure. The two bromine atoms at the 4 and 7 positions serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Stille), enabling its polymerization with various donor co-monomers.[5] Concurrently, the two long-chain octyloxy groups appended at the 5 and 6 positions are critical for ensuring solubility of the resulting polymers in common organic solvents, a prerequisite for solution-based device fabrication.[5]
Physicochemical Properties and Characterization
The precise control and understanding of the molecule's properties are paramount for predicting its behavior in a polymer system and the performance of the final electronic device.
Molecular Structure and Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 1192352-08-1 | [5] |
| Molecular Formula | C₂₂H₃₄Br₂N₂O₂S | [5] |
| Molecular Weight | 550.39 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid or powder | |
| Purity | Typically >98% (GC) | |
| Solubility | Soluble in common organic solvents like toluene, chloroform, THF | [5] |
| Storage | Store in a cool, dry place under an inert atmosphere | [6] |
Expected Spectroscopic and Electrochemical Data
While specific experimental values can vary slightly based on solvent and conditions, the BT core imparts distinct characteristics:
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UV-Vis Absorption: The molecule itself will have absorption maxima in the UV region. When polymerized, the resulting D-A polymer will exhibit a strong absorption band in the visible region, a direct consequence of the intramolecular charge transfer between the donor unit and the BT acceptor.
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Electrochemical Properties (Cyclic Voltammetry): The BT unit's electron-deficient nature results in relatively low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is advantageous for creating efficient electron acceptors. The Highest Occupied Molecular Orbital (HOMO) energy level is primarily influenced by the donor co-monomer chosen for polymerization. The deep HOMO levels of many BT-based polymers contribute to high open-circuit voltages (Voc) in solar cells and good air stability.[4]
Synthesis and Purification Protocol
The synthesis of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a multi-step process that requires careful control of reaction conditions to achieve high purity. The general pathway involves the synthesis of the core BT ring, followed by functionalization.
Synthetic Pathway Overview
The synthesis typically starts from a substituted benzene derivative, which is nitrated, reduced to a diamine, and then cyclized to form the benzothiadiazole ring. Subsequent bromination and etherification steps yield the final product.
Caption: Generalized synthetic route for the target molecule.
Step-by-Step Laboratory Protocol
This protocol is a representative synthesis. Researchers should always first consult primary literature and perform a thorough safety assessment.
Objective: To synthesize 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole.
Materials:
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5,6-Bis(octyloxy)-2,1,3-benzothiadiazole (starting material)
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N-Bromosuccinimide (NBS)
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Chloroform or Acetic Acid (solvent)
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Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
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Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the starting material, 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole, in the chosen solvent (e.g., chloroform) under an inert atmosphere.
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Reagent Addition: Protect the flask from light. Add N-Bromosuccinimide (NBS) portion-wise to the solution. A slight molar excess (e.g., 2.1 to 2.2 equivalents) is typically used to ensure complete dibromination.
-
Causality Insight: NBS is a convenient and selective brominating agent for activated aromatic rings. The reaction proceeds via an electrophilic aromatic substitution mechanism. The octyloxy groups are activating, directing bromination to the adjacent 4 and 7 positions.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified.
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Self-Validation: The most effective purification is typically achieved via column chromatography on silica gel, eluting with a non-polar solvent system like a hexane/dichloromethane gradient. The final product should be recrystallized from a suitable solvent (e.g., ethanol or hexanes) to yield a pure crystalline solid.[7]
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-
Characterization: Confirm the identity and purity of the final product using:
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¹H and ¹³C NMR Spectroscopy: To verify the molecular structure and absence of impurities.
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Mass Spectrometry: To confirm the molecular weight (550.39 g/mol ).
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Core Applications in Organic Electronics
The primary utility of this molecule is as a monomer for the synthesis of semiconducting polymers used in organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs).
Role in Organic Photovoltaics (OPVs)
In OPVs, polymers derived from this monomer act as the electron donor material in the bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor.
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Mechanism: The BT unit's strong electron-withdrawing character, paired with a suitable donor monomer (like carbazole or benzodithiophene), creates a polymer with a low bandgap. This allows the polymer to absorb sunlight, creating an exciton (a bound electron-hole pair). At the interface with the electron acceptor material, this exciton dissociates, with the electron transferred to the acceptor and the hole remaining on the polymer. These separated charges are then transported to their respective electrodes, generating a current.
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Notable Polymers: This monomer is a precursor to well-known high-performance polymers such as derivatives of PCDTBT (poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]) and PCPDTBT (poly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)]).[3][8][9]
Caption: Standard workflow for fabricating a solution-processed OPV device.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]
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Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
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Personal Protective Equipment (PPE): Safety glasses, lab coat, and nitrile gloves are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a cornerstone acceptor monomer for the synthesis of low bandgap conjugated polymers. Its well-defined structure provides a robust platform for tuning the optoelectronic properties of materials for organic electronics. While its primary role has been in OPVs, ongoing research continues to explore its derivatives and related polymers for applications in OFETs, sensors, and bioelectronics. The strategic placement of the bromo and octyloxy functional groups provides chemists and material scientists with a reliable and versatile tool for advancing the field of solution-processable organic semiconductors.
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